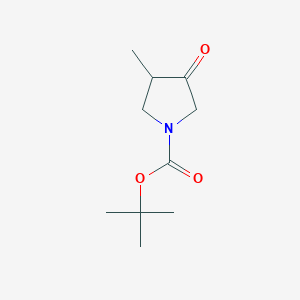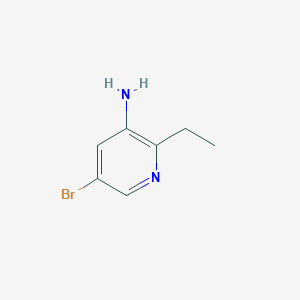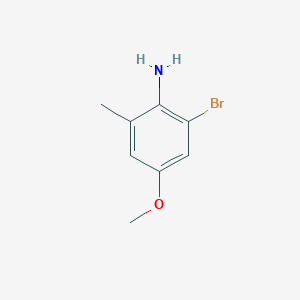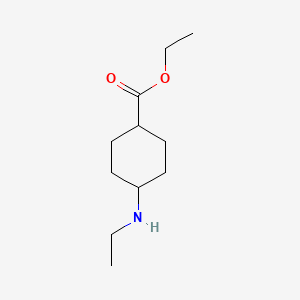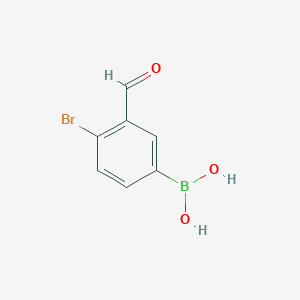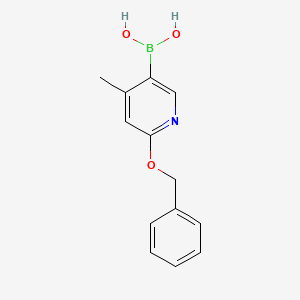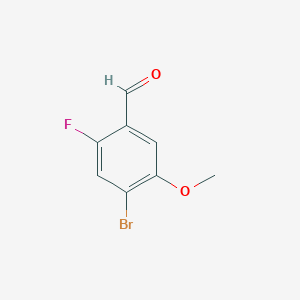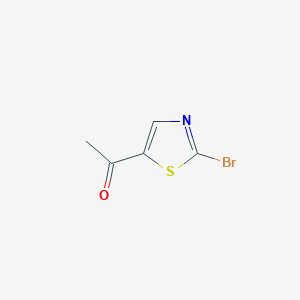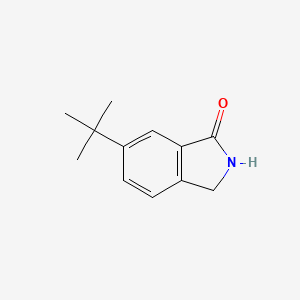
6-(tert-Butyl)isoindolin-1-one
Overview
Description
6-(tert-Butyl)isoindolin-1-one (6-TBI) is a synthesized compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is an N-substituted indoline derivative and has shown potential implications in various fields of research and industry.
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
Lithiation of N’-benzyl-N,N-dimethylurea and its substituted derivatives with t-BuLi (3.3 equiv) in anhydrous THF at 0 °C followed by reaction with various electrophiles afforded a range of 3-substituted isoindolin-1-ones in high yields .Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H15NO and it has a molecular weight of 189.25 g/mol.Scientific Research Applications
6-tBu-Isoindolin-1-one has a wide range of applications in scientific research. It is a valuable intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has been used in the synthesis of a number of biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, it has been used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
Mechanism of Action
Target of Action
The primary target of the compound 6-(tert-Butyl)isoindolin-1-one is the Cyclin-dependent kinase (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . The inhibition of CDK7 by this compound can potentially disrupt these processes, making it a promising candidate for anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle and transcription pathways . CDK7 is involved in the regulation of these pathways, and its inhibition can lead to cell cycle arrest and disruption of transcription, potentially leading to cell death . This makes this compound a potential candidate for anti-cancer therapy .
Pharmacokinetics
In silico studies suggest that it exhibits superior qualities to known cdk7 inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle and transcription processes . By inhibiting CDK7, this compound can potentially induce cell cycle arrest and disrupt transcription, leading to cell death . This suggests a potential anti-cancer effect .
Advantages and Limitations for Lab Experiments
6-tBu-Isoindolin-1-one has a number of advantages and limitations for lab experiments. The main advantage is that it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that 6-tBu-Isoindolin-1-one is a highly reactive compound and must be handled with care. Additionally, it is important to note that the compound is not water-soluble and must be dissolved in an appropriate solvent.
Future Directions
There are a number of potential future directions for 6-tBu-Isoindolin-1-one. One potential direction is to further investigate its potential as a therapeutic agent. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as agrochemicals and other fine chemicals. Additionally, further research could be done to explore its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other compounds. Finally, further research could be done to explore its potential as an antioxidant and to further elucidate its mechanism of action.
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-7-13-11(14)10(8)6-9/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQSZCUZSBNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
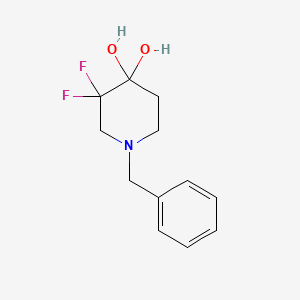
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
